N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(18,11-4-5-11)9-16-14(17)10-6-12(19-2)8-13(7-10)20-3/h6-8,11,18H,4-5,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQCDZGYUZWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions.
Benzamide formation: The final step involves the reaction of the intermediate with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Comparison with Similar Benzamide Derivatives
Benzamide derivatives exhibit diverse functionalities based on substituent patterns. Below is a comparative analysis of key structural features (Table 1):
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Substituent Position : The 3,5-dimethoxy configuration in the target compound contrasts with the 2,6-dimethoxy groups in isoxaben, which are critical for herbicidal activity . Meta-substituted methoxy groups may alter electronic interactions compared to ortho/para positions.
Physicochemical Properties
While direct data on the target compound is unavailable, solubility and stability can be inferred from structural analogs:
- Methoxy Groups : The 3,5-dimethoxy configuration may enhance solubility in organic solvents compared to 3-methyl or pyridine-based analogs (e.g., Nifedipine in ), where solubility models (Joback, Crippen) predict hydrophobicity based on substituent polarity .
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a unique structure that includes a cyclopropyl group and two methoxy substituents on the benzene ring. With a molecular formula of C15H21NO4 and a molecular weight of 279.336 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Weight : 279.336 g/mol
- Melting Point : 123-125°C
- Solubility : Soluble in DMSO, ethanol, methanol; insoluble in water.
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzamide Core | Contains the amide functional group |
| Methoxy Groups | Two methoxy groups at the 3 and 5 positions |
| Cyclopropyl Group | A three-membered carbon ring |
| Hydroxypropyl Moiety | Contributes to its biological activity |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities. Preliminary studies suggest its potential interactions with specific receptors and enzymes involved in tumor progression and inflammation.
- Anti-inflammatory Activity : Initial findings suggest that this compound may inhibit pathways associated with inflammation, possibly by modulating enzyme activity.
- Anticancer Potential : Its structural characteristics imply potential efficacy against certain cancer types, warranting further investigation into its mechanisms of action.
The biological activity of this compound is thought to involve:
- Binding to Receptors : The compound may interact with specific receptors that mediate cellular responses related to inflammation and cancer.
- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(cyclopropyl)-4-methoxybenzamide | Cyclopropyl group; methoxy substitution | Primarily studied for neuroleptic properties |
| N-(cyclopropyl)-3-hydroxybenzamide | Hydroxy group on benzene ring | Exhibits distinct neuropharmacological effects |
| N-(cyclopropyl)-3-methoxybenzamide | Single methoxy group | Less potent than the target compound |
| N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide | Naphthalene core | Known for diverse biological activities |
The distinct dual methoxy substitution and hydroxypropyl configuration of this compound contribute to its unique biological activities compared to these analogs.
Recent Studies
Recent research has focused on elucidating the binding affinity and biological interactions of this compound. For instance:
- Binding Studies : In vitro studies have indicated that this compound binds selectively to certain receptors implicated in inflammatory responses.
- Cell Line Experiments : Testing on various cancer cell lines has shown promising results regarding its cytotoxic effects, suggesting further exploration for therapeutic applications.
Future Directions
Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:
- Detailed receptor interaction studies.
- Long-term toxicity assessments.
- Clinical trials to evaluate therapeutic efficacy in humans.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 3,5-dimethoxybenzoic acid derivatives with cyclopropylamine intermediates. Key steps include protecting-group strategies for the hydroxyl and cyclopropyl moieties to prevent side reactions. Reaction conditions such as temperature (e.g., reflux in ethanol) and catalyst selection (e.g., coupling agents like EDCI/HOBt) critically impact yield. For example, reflux conditions (80–100°C) and pH control (neutral to mildly acidic) are essential for cyclopropane ring formation . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, cyclopropyl protons as multiplet signals) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. For analogous benzamide derivatives, C–C bond lengths (mean 1.504 Å) and torsion angles confirm spatial arrangement .
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) validates molecular weight (e.g., m/z 362.2 [M+H]+) .
Q. What preliminary in vitro assays are used to assess its biological activity?
- Methodological Answer : Early-stage biological screening includes:
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes. IC50 values are calculated from dose-response curves .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC50 determination over 48–72 hours). Positive controls (e.g., doxorubicin) validate assay conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in cyclopropane ring formation during synthesis?
- Methodological Answer : Low yields in cyclopropane formation often arise from steric hindrance or competing elimination. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyclopropylamine intermediates .
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) improves regioselectivity .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C over 2 hours) minimizes side reactions .
Q. How can contradictions in biological activity data across different assay models be resolved?
- Methodological Answer : Discrepancies may stem from assay-specific factors:
- Metabolic Stability : Compare results from cell-free (e.g., enzyme assays) vs. cell-based systems. Use liver microsomes to assess CYP450-mediated degradation .
- Membrane Permeability : Measure logP (e.g., shake-flask method) to correlate hydrophobicity with cellular uptake differences .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct target binding affinity .
Q. What computational methods predict the compound’s binding affinity with target enzymes?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., hydrogen bonds with catalytic residues). Use crystal structures (PDB) of homologous enzymes as templates .
- MD Simulations : GROMACS or AMBER simulations (10–100 ns) assess binding stability and conformational dynamics .
- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and Hammett constants to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
